5-amino-1-ethyl-N-(4-fluorophenyl)-1H-pyrazole-3-carboxamide
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Overview
Description
5-amino-1-ethyl-N-(4-fluorophenyl)-1H-pyrazole-3-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-ethyl-N-(4-fluorophenyl)-1H-pyrazole-3-carboxamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate β-diketone or α,β-unsaturated carbonyl compound.
Introduction of the amino group: The amino group can be introduced via nucleophilic substitution reactions.
Attachment of the ethyl group: This can be done through alkylation reactions using ethyl halides.
Incorporation of the 4-fluorophenyl group: This step involves the use of 4-fluoroaniline or its derivatives in a coupling reaction.
Formation of the carboxamide group: This can be achieved through the reaction of the corresponding carboxylic acid or its derivatives with ammonia or amines.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-amino-1-ethyl-N-(4-fluorophenyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Coupling Reactions: The compound can participate in coupling reactions to form larger molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Coupling Reactions: Catalysts such as palladium or copper can be used in the presence of ligands and bases.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Coupling Reactions: Larger molecules with extended conjugation or functional groups.
Scientific Research Applications
5-amino-1-ethyl-N-(4-fluorophenyl)-1H-pyrazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Pharmaceuticals: The compound may have potential therapeutic effects and can be used in the formulation of drugs.
Materials Science: It can be used in the synthesis of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: The compound can be used to study biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 5-amino-1-ethyl-N-(4-fluorophenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism would depend on the specific biological context and the target molecule.
Comparison with Similar Compounds
Similar Compounds
- 5-amino-1-ethyl-N-(4-chlorophenyl)-1H-pyrazole-3-carboxamide
- 5-amino-1-ethyl-N-(4-bromophenyl)-1H-pyrazole-3-carboxamide
- 5-amino-1-ethyl-N-(4-methylphenyl)-1H-pyrazole-3-carboxamide
Uniqueness
5-amino-1-ethyl-N-(4-fluorophenyl)-1H-pyrazole-3-carboxamide is unique due to the presence of the fluorine atom on the phenyl ring, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-amino-1-ethyl-N-(4-fluorophenyl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN4O/c1-2-17-11(14)7-10(16-17)12(18)15-9-5-3-8(13)4-6-9/h3-7H,2,14H2,1H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKGAMJFAYQDMBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C(=O)NC2=CC=C(C=C2)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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